(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Sulfonyl Chloride Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-methoxy-2-phenylmethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form sulfinates or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfinates, thiols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of sulfonyl compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. Generally, sulfonyl compounds can interact with biological molecules through:
Covalent Bond Formation: Reacting with nucleophilic sites on proteins or enzymes.
Inhibition: Blocking the active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enenitrile
- (Z)-2-(4-methylphenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific structural features, such as the presence of the 4-chlorophenyl and 3-methoxy-2-phenylmethoxy groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-28-22-9-5-8-18(23(22)29-16-17-6-3-2-4-7-17)14-21(15-25)30(26,27)20-12-10-19(24)11-13-20/h2-14H,16H2,1H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJDLMFYWYKBV-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.